molecular formula C16H26NO2P B2460719 [amino({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]benzene CAS No. 475061-84-8

[amino({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]benzene

Cat. No.: B2460719
CAS No.: 475061-84-8
M. Wt: 295.363
InChI Key: JEIUEGUEQPISEY-UHFFFAOYSA-N
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Description

[amino({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]benzene is a complex organic compound with a unique structure that combines an amino group, a cyclohexyl ring, and a phosphoryl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [amino({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]benzene typically involves multiple steps, starting with the preparation of the cyclohexyl ring and its subsequent functionalization. The amino group is introduced through a substitution reaction, while the phosphoryl group is added via a phosphorylation reaction. The final step involves the attachment of the benzene ring through a coupling reaction. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

[amino({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction can produce phosphines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

[amino({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]benzene has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [amino({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]benzene involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phosphoryl group can participate in phosphorylation reactions, affecting various cellular processes. These interactions can modulate enzyme activity, signal transduction pathways, and other biochemical functions .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

[amino-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26NO2P/c1-12(2)15-10-9-13(3)11-16(15)19-20(17,18)14-7-5-4-6-8-14/h4-8,12-13,15-16H,9-11H2,1-3H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEIUEGUEQPISEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OP(=O)(C2=CC=CC=C2)N)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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